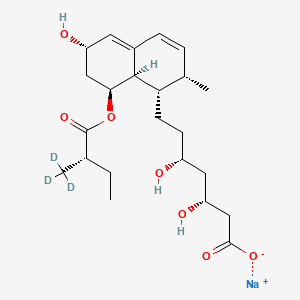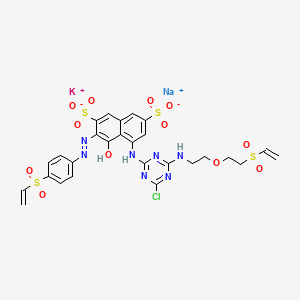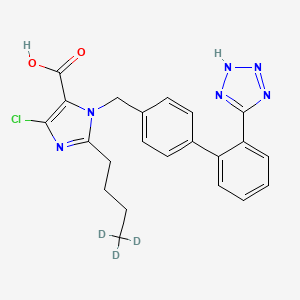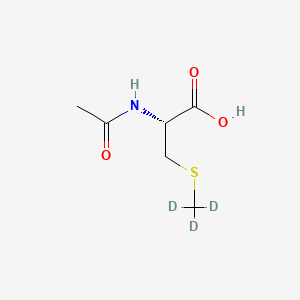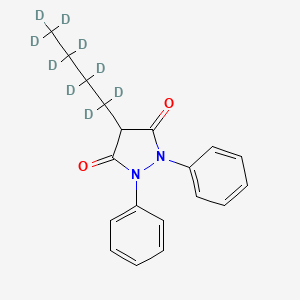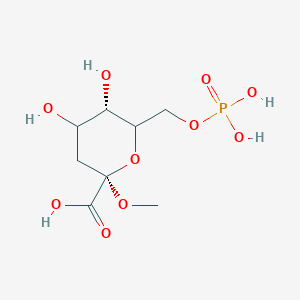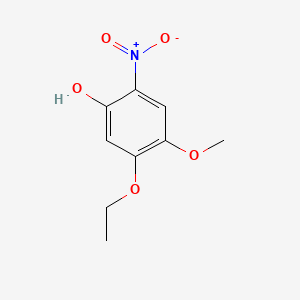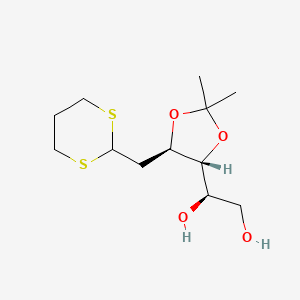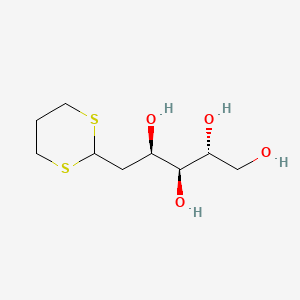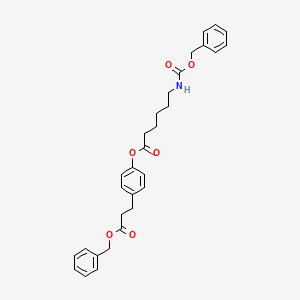
Benzyl-3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)propionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate: is a complex organic compound with the molecular formula C30H33NO6 and a molecular weight of 503.59 g/mol . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Proteomics: The compound is utilized in the study of protein structures and functions.
Medicinal Chemistry: It serves as a building block for the development of potential therapeutic agents.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the Aminocaproyl Intermediate: This involves the reaction of caprolactam with benzyl chloroformate to form N-benzyloxycarbonyl-6-aminocaproic acid.
Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Final Esterification: The final step involves the esterification of the resulting compound with benzyl 3-bromopropionate under basic conditions to yield Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Alcohols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide functionalities allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)acetate
- Benzyl 3-(4-(N-Benzyloxycarbonyl-6-aminocaproyloxy)phenyl)butyrate
Uniqueness
Benzyl 3-(4-(N-Benzyloxycarbonxyl-6-aminocaproyloxy)phenyl)propionate is unique due to its specific ester and amide linkages, which confer distinct chemical properties and reactivity. These features make it particularly useful in organic synthesis and proteomics research .
Eigenschaften
IUPAC Name |
[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c32-28(35-22-25-10-4-1-5-11-25)20-17-24-15-18-27(19-16-24)37-29(33)14-8-3-9-21-31-30(34)36-23-26-12-6-2-7-13-26/h1-2,4-7,10-13,15-16,18-19H,3,8-9,14,17,20-23H2,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXLRAADZAUJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652450 |
Source


|
| Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83592-08-9 |
Source


|
| Record name | 4-[3-(Benzyloxy)-3-oxopropyl]phenyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
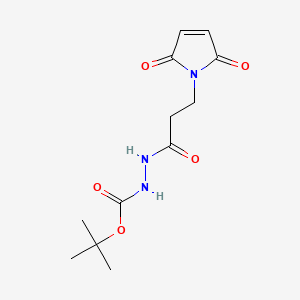
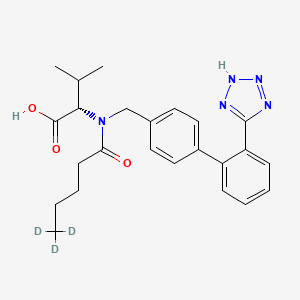
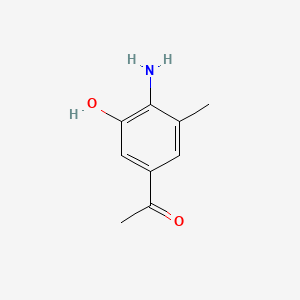
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
